(3R,4S)-3-FLUOROOXAN-4-OL
Overview
Description
(3R,4S)-3-Fluorooxan-4-ol is a chiral fluorinated compound with potential applications in various fields of chemistry and biology. The presence of both fluorine and hydroxyl groups in its structure makes it an interesting molecule for studying stereochemistry and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-3-Fluorooxan-4-ol can be achieved through several methods. One common approach involves the use of enantioselective fluorination reactions. For example, starting from a chiral precursor, such as a protected oxan-4-ol, selective fluorination can be carried out using reagents like diethylaminosulfur trifluoride (DAST) under controlled conditions to introduce the fluorine atom at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale enantioselective synthesis using chiral catalysts or biocatalysts to ensure high yield and purity. The process typically includes steps like purification through chromatography and crystallization to obtain the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-3-Fluorooxan-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the fluorine atom or convert the hydroxyl group to a different functional group.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield (3R,4S)-3-Fluorooxan-4-one, while reduction can produce (3R,4S)-3-Fluorooxane.
Scientific Research Applications
(3R,4S)-3-Fluorooxan-4-ol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying stereochemical effects.
Biology: The compound can be used to investigate the effects of fluorine substitution on biological activity and enzyme interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (3R,4S)-3-Fluorooxan-4-ol involves its interaction with molecular targets through hydrogen bonding, van der Waals forces, and electrostatic interactions. The presence of the fluorine atom can enhance binding affinity and selectivity for specific targets, such as enzymes or receptors, by influencing the electronic environment and steric factors.
Comparison with Similar Compounds
Similar Compounds
(3R,4S)-3-Fluorooxane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
(3R,4S)-3-Hydroxyoxan-4-ol: Lacks the fluorine atom, which affects its biological activity and reactivity.
(3R,4S)-3-Chlorooxan-4-ol: Similar structure but with chlorine instead of fluorine, leading to different reactivity and properties.
Uniqueness
(3R,4S)-3-Fluorooxan-4-ol is unique due to the combination of fluorine and hydroxyl groups, which imparts distinct chemical and biological properties. The fluorine atom enhances metabolic stability and can modulate the compound’s interaction with biological targets, making it valuable for research and potential therapeutic applications.
Properties
IUPAC Name |
(3R,4S)-3-fluorooxan-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9FO2/c6-4-3-8-2-1-5(4)7/h4-5,7H,1-3H2/t4-,5+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSXRZCAECMOKSR-UHNVWZDZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(C1O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@H]([C@H]1O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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